molecular formula C7H13N3 B1531215 N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1093879-63-0

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1531215
CAS No.: 1093879-63-0
M. Wt: 139.2 g/mol
InChI Key: RZMAEKCTXKHDQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds, such as “N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CN1N=CC(CNCC)=C1 . The InChI key for this compound is WODLNVYLYQXAOH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The molecular weight of the compound is 139.20 .

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Copper(II) complexes with tridentate ligands, including derivatives similar to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, have been synthesized and characterized. These complexes exhibit significant DNA binding propensity, minor structural changes to DNA upon binding, and demonstrate nuclease activity. They have shown to induce DNA cleavage via hydroxyl radicals in the presence of reducing agents, suggesting potential applications in understanding DNA interactions and designing therapeutic agents. Moreover, in vitro cytotoxicity assays of these complexes against various cancer cell lines revealed low toxicity, indicating potential for further exploration in biomedical applications (Kumar et al., 2012).

Catalysis and Polymerization

Copper(II) complexes containing N,N-bidentate derivatives similar to this compound have been utilized as pre-catalysts for the ring-opening polymerization of rac-lactide, leading to the formation of heterotactic-enriched polylactide. These complexes catalyze the polymerization in a controlled manner, demonstrating high activity and efficiency. This application showcases the potential of such compounds in the field of catalysis and polymer science, offering avenues for the development of sustainable and biodegradable polymers (Cho et al., 2019).

Antimicrobial Activity

Pyrazole derivatives, akin to this compound, have been explored for their antimicrobial properties. These compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as lead structures for developing new antimicrobial agents. The synthesis and characterization of these derivatives, along with their bioactivity assessments, contribute to the ongoing search for effective treatments against microbial infections (Akula et al., 2019).

Safety and Hazards

“N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound is also classified as WGK 3, indicating that it poses a high hazard to water .

Properties

IUPAC Name

N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMAEKCTXKHDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679567
Record name N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093879-63-0
Record name N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To neat 4-(2-chloroethyl)-1-methyl-1H-pyrazole (50 g, 0.24 mol) was added a 25% aqueous solution of methylamine (1.15 L, 7.21 mol). The mixture was placed into an autoclave at 60° C. for 15 h. The resulting mixture was concentrated in vacuo, treated with aqueous solution of NaOH and extracted with DCM. The combined organic layers were concentrated in vacuo and purified by vacuum distillation to afford the title compound. b.p. 89-90° C./2 mm Hg.
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.15 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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